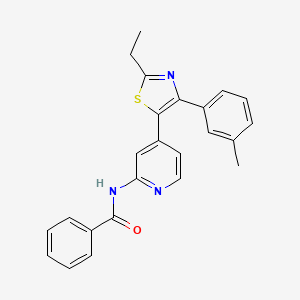

Tak-715

描述

TAK-715 (C₂₄H₂₁N₃OS) is a selective p38 mitogen-activated protein kinase (MAPK) inhibitor with an IC₅₀ of 7.1 nM against p38α in human monocytic THP-1 cells . Its mechanism involves competitive binding to the ATP-binding pocket of p38 MAPK, as revealed by X-ray crystallography, which distinguishes it structurally from other inhibitors like VX-745 .

准备方法

TAK-715 的合成涉及多个步骤,从制备核心噻唑结构开始。合成路线通常包括以下步骤:

噻唑环的形成: 这涉及在酸性条件下使合适的硫代酰胺与 α-卤代酮反应。

取代反应: 然后通过亲核取代反应用各种取代基对噻唑环进行官能化。

偶联反应: 官能化的噻唑与吡啶衍生物偶联形成最终产物.

This compound 的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

TAK-715 经历了几种类型的化学反应,包括:

氧化: this compound 在某些条件下可以被氧化,导致形成亚砜或砜。

还原: 还原反应可以将 this compound 转换为相应的硫醚。

取代: this compound 可以进行亲核取代反应,特别是在噻唑环上。

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂、用于还原的硼氢化钠等还原剂以及用于取代反应的胺类亲核试剂。这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Key Mechanisms:

- Inhibition of Cytokine Production : TAK-715 has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-alpha) from human monocytic THP-1 cells with an IC50 value of 48 nM .

- Reduction of Apoptosis : It alleviates interleukin-1 beta (IL-1β)-induced apoptosis in nucleus pulposus cells, suggesting its role in protecting against intervertebral disc degeneration .

2.1. Anti-inflammatory Effects

This compound has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Clinical trials have demonstrated its ability to alleviate symptoms associated with these conditions.

Case Study : In a phase II clinical trial, this compound was administered to patients with rheumatoid arthritis, showing significant improvements in disease activity scores compared to placebo .

2.2. Intervertebral Disc Degeneration

Recent studies indicate that this compound may be effective in treating intervertebral disc degeneration (IDD). In vitro and in vivo experiments have shown that this compound can reduce inflammation and apoptosis in nucleus pulposus cells.

Findings :

- This compound inhibited IL-1β-induced increases in inflammatory mediators like COX-2 and HMGB1 .

- In a rat model of puncture-induced disc degeneration, this compound demonstrated protective effects on disc integrity as assessed by MRI and histopathological evaluations .

2.3. Adipogenesis Inhibition

This compound has also been studied for its effects on adipocyte differentiation. Research indicates that it suppresses lipid accumulation during the differentiation of preadipocytes into adipocytes.

Experimental Results :

- At a concentration of 10 μM, this compound significantly reduced intracellular triglyceride content and the expression levels of adipogenic markers such as C/EBP-alpha and PPAR-gamma in 3T3-L1 preadipocytes .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

TAK-715 通过抑制 p38 MAPK 途径发挥其作用。 它与 p38α 和 p38β 的 ATP 结合位点结合,阻止其活化以及随后对下游靶标的磷酸化 。 这种抑制导致促炎细胞因子的产生减少,例如肿瘤坏死因子-α 和白细胞介素-1β 。 此外,this compound 抑制酪蛋白激酶 I,酪蛋白激酶 I 调节 Wnt/β-连环蛋白信号传导的激活 .

相似化合物的比较

2.1. Structural and Mechanistic Differences

TAK-715 vs. SB203580/SB202190 :

- Binding Specificity : this compound exhibits a unique binding mode compared to SB203580 and SB202190, which are pyridinyl imidazole derivatives. Structural studies show that this compound forms hydrogen bonds with Met109 and Gly110 in p38α, while SB203580 interacts with the kinase’s hydrophobic region .

- Selectivity : this compound shows higher selectivity for p38α over other kinases, whereas SB203580 may inhibit JNK and other off-target kinases at higher concentrations .

This compound vs. VX-745 :

2.2. Functional Comparisons

Adipogenesis and Lipid Metabolism

Anti-Inflammatory and Anti-Apoptotic Effects

- This compound : In IL-1β-treated nucleus pulposus cells (NPCs), it inhibits apoptosis (reducing Bax/cleaved caspase-3 and upregulating Bcl-2) and ECM degradation (suppressing MMPs and ADAMTS5) via p38 MAPK inhibition. It also reduces COX-2 and HMGB1 expression .

- SB203580 : While effective in reducing inflammation in lupus models, it shows variable efficacy in apoptosis regulation. For example, in Mc5r-silenced cardiomyocytes, SB203580 failed to reverse apoptosis, whereas this compound paradoxically increased Nppb and Casp3 expression in this context .

Key Data Table: this compound vs. Comparable Inhibitors

Contradictory Findings and Context-Dependent Effects

- Pro-Apoptotic vs. Anti-Apoptotic Effects :

- This compound reduces apoptosis in IL-1β-stimulated NPCs but increases Nppb and Casp3 in Mc5r-silenced cardiomyocytes, suggesting pathway-specific outcomes .

生物活性

TAK-715 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its therapeutic potential in treating conditions such as intervertebral disc degeneration (IDD), obesity, and fibrosis.

This compound primarily exerts its biological effects by inhibiting the phosphorylation of p38 MAPK. This inhibition leads to a cascade of downstream effects that modulate inflammatory responses and cellular apoptosis.

- Inhibition of Inflammatory Mediators : this compound significantly reduces levels of inflammatory cytokines and mediators such as COX-2 and HMGB1 in response to stimuli like IL-1β in nucleus pulposus cells (NPCs) .

- Antiapoptotic Effects : The compound upregulates antiapoptotic proteins while downregulating pro-apoptotic markers, thereby reducing apoptosis in NPCs exposed to inflammatory conditions .

- Extracellular Matrix (ECM) Protection : this compound prevents ECM degradation by inhibiting matrix metalloproteinases (MMPs) and other ECM components .

Intervertebral Disc Degeneration

A study investigating the effects of this compound on IL-1β-induced apoptosis in NPCs revealed that:

- Cell Viability : this compound did not exhibit toxicity at concentrations below 1.0 μM and improved cell viability under inflammatory conditions.

- ECM Preservation : The treatment reversed the mRNA expression changes induced by IL-1β, restoring levels of collagen II and reducing MMP9, ADAMTS5, and MMP3 .

Adipogenesis Inhibition

Research on 3T3-L1 preadipocytes demonstrated that:

- Lipid Accumulation : this compound markedly suppressed intracellular lipid accumulation during adipocyte differentiation.

- Downregulation of Key Regulators : The compound significantly reduced the expression and phosphorylation levels of C/EBP-α, PPAR-γ, and STAT-3, which are critical for adipogenesis .

Effects on Osteoporosis and Fibrosis

Another study highlighted this compound's potential in treating frozen shoulder associated with osteoporosis:

- Fibrosis Protection : this compound was effective in reversing fibrosis and protecting against osteoporosis via modulation of the p38 MAPK signaling pathway .

Data Table: Summary of Biological Activities

Case Studies

- Intervertebral Disc Degeneration : In a rat tail model, MRI and histopathological evaluations showed that this compound ameliorated puncture-induced disc degeneration, suggesting its therapeutic potential for IDD .

- Adipocyte Differentiation : A study on human adipose stem cells (hASCs) confirmed that this compound significantly reduced lipid formation and p38 MAPK phosphorylation during differentiation processes .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of TAK-715 in cellular models?

this compound is a selective inhibitor of p38 MAPK, with IC50 values of 7.1 nM for p38α and 200 nM for p38β. It suppresses downstream pathways such as lipopolysaccharide-induced TNF-α release and modulates Wnt/β-catenin signaling via CK1δ/ε inhibition. Methodologically, researchers can validate its activity using Western blotting to assess phosphorylation levels of p38 MAPK and ELISA for cytokine quantification in cell-based assays .

Q. What in vitro models are commonly used to study this compound’s anti-adipogenic effects?

The 3T3-L1 preadipocyte differentiation model is widely employed. Cells are treated with this compound during induction (days 0–2) and insulin-mediated maturation (days 2–8). Lipid accumulation is quantified via Oil Red O staining, while cytotoxicity is assessed using assays like CCK-7. Dose-response curves (e.g., 0–10 µM this compound) should be generated to balance efficacy and cell viability .

Q. How is this compound’s solubility addressed in experimental setups?

Solubility challenges arise in photolytic conversion studies due to this compound’s hydrophobicity. Adjusting starting concentrations (e.g., 10 µM in Light conditions) and increasing injection volumes (e.g., 100 µL) improves detection. Hydrogen peroxide (H2O2) can enhance solubility by lowering pH, inducing protonation of the compound .

Advanced Research Questions

Q. How can researchers resolve conflicting data on metabolite bioaffinity using high-resolution screening (HRS)?

HRS systems detect interferences such as nonspecific binding or autofluorescence. For example, this compound’s lipophilicity causes peak tailing at high concentrations (>60 nM), distorting binding curves. By excluding compromised data points and fitting IC50 values using uncompromised concentrations, researchers can mitigate artifacts. Parallel affinity assays with LC-MS/MS validate metabolite identity and activity .

Q. What experimental design identifies this compound’s metabolic products and their biological activities?

Incubate this compound with pooled human liver microsomes (HLM) or engineered P450 BM3 mutants. Analyze metabolites via UPLC-MS/MS for structural elucidation and ¹H-NMR for stereochemical confirmation. Bioaffinity is tested using HRS in flow-injection mode, comparing IC50 values of parent and metabolites (e.g., TAK-P1–TAK-P8). Note that metabolites like TAK-P7 retain p38α affinity, while others (e.g., TAK-P2) show reduced activity .

Q. How do researchers address contradictory results in dose-response studies of this compound’s anti-inflammatory effects?

Contradictions may arise from cell-type-specific signaling or off-target effects. Rigorous controls include:

- Selectivity profiling : Test this compound against related kinases (JNK1, ERK1) to confirm specificity.

- Pathway modulation : Combine RNA-seq and phosphoproteomics to identify secondary targets (e.g., CK1δ/ε).

- In vivo validation : Use rodent arthritis models (e.g., adjuvant-induced RA) with histological analysis of joint inflammation .

Q. Methodological Considerations

Q. What are key steps in determining this compound’s IC50 in kinase inhibition assays?

- Tracer displacement : Use fluorescent tracers (e.g., ATP-competitive probes) in HRS flow-injection mode.

- Data correction : Normalize for dilution effects and nonspecific binding.

- Curve fitting : Apply nonlinear regression to uncompromised data points, excluding regions with autofluorescence or adsorption artifacts .

Q. How to optimize protocols for this compound’s in vivo pharmacokinetic studies?

属性

IUPAC Name |

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKAIDKUDLCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184412 | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303162-79-0 | |

| Record name | TAK 715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-715 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303162-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAK-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。